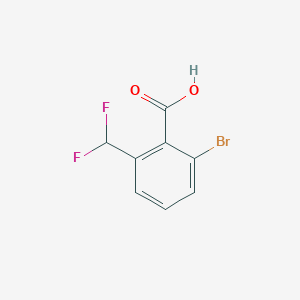

2-Bromo-6-(difluoromethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(difluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUALWBPURKOJKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 2 Bromo 6 Difluoromethyl Benzoic Acid

Nucleophilic Aromatic Substitution Reactions at the Bromine Center

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing aromatic rings. nih.gov The feasibility of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. youtube.com

The classical SNAr mechanism involves a two-step addition-elimination process. researchgate.net A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by electron-withdrawing groups positioned ortho or para to the site of attack. youtube.comresearchgate.net The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product.

While direct SNAr reactions on 2-bromo-6-(difluoromethyl)benzoic acid are not extensively documented in readily available literature, the principles of SNAr suggest that strong nucleophiles would be required. The scope of nucleophiles in SNAr reactions is broad and can include alkoxides, thiolates, amines, and carbanions. However, the reaction's success is contingent on the activation provided by the ring's substituents. Some studies have explored concerted SNAr mechanisms, where the bond formation and bond breaking occur in a single step, particularly with highly electron-deficient aryl halides. nih.gov

The reactivity of the aryl bromide towards nucleophilic attack is significantly influenced by the electronic effects of the ortho-difluoromethyl (-CHF₂) and ortho-carboxyl (-COOH) groups.

Difluoromethyl Group (-CHF₂): The difluoromethyl group is considered a moderate electron-withdrawing group due to the high electronegativity of the two fluorine atoms. mdpi.comscienceopen.com This property is beneficial for SNAr reactions as it helps to stabilize the negative charge of the Meisenheimer intermediate. Its position ortho to the bromine atom enhances this stabilizing effect through inductive withdrawal.

Carboxyl Group (-COOH): The carboxyl group is also an electron-withdrawing and deactivating group. In its protonated form (-COOH), it exerts a moderate deactivating effect. However, under basic reaction conditions, which are common for SNAr, it deprotonates to the carboxylate anion (-COO⁻). The carboxylate is an electron-donating group, which would deactivate the ring towards nucleophilic attack, thereby hindering the reaction. Therefore, the pH of the reaction medium is a critical factor in controlling the reactivity.

The combined presence of these two ortho substituents creates a sterically hindered environment around the bromine atom, which can pose a challenge for the approaching nucleophile. Consequently, while the electronic properties are somewhat favorable (especially the -CHF₂ group), the steric hindrance and the state of the carboxyl group are crucial factors that must be considered when designing SNAr reactions with this substrate.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. libretexts.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organohalide with an organoboron compound. youtube.comnih.gov This reaction is widely used to synthesize biaryl compounds, which are prevalent in pharmaceuticals and materials science. mdpi.comrsc.org this compound can serve as the aryl halide partner in these reactions.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species (typically a boronic acid or ester) in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. youtube.com The presence of the carboxyl group does not typically inhibit the reaction; in fact, Suzuki couplings are often compatible with carboxylic acid functionalities. rsc.orgnih.gov

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(Difluoromethyl)-[1,1'-biphenyl]-6-carboxylic acid | [Data not available] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(Difluoromethyl)-4'-methoxy-[1,1'-biphenyl]-6-carboxylic acid | [Data not available] |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 2-(Difluoromethyl)-6-(pyridin-3-yl)benzoic acid | [Data not available] |

This table represents typical conditions for Suzuki-Miyaura reactions involving aryl bromides. Specific yield data for this compound were not found in the searched literature, indicating a potential area for further research.

Beyond the Suzuki-Miyaura coupling, this compound is a suitable substrate for a variety of other palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form aryl alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.org This would allow the introduction of an alkyne group at the 2-position of the benzoic acid derivative.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. It couples aryl halides with primary or secondary amines in the presence of a palladium catalyst and a strong base to form arylamines. libretexts.org This would enable the synthesis of 2-amino-6-(difluoromethyl)benzoic acid derivatives.

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. libretexts.org It offers an alternative to the Suzuki reaction for C-C bond formation.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂ / CuI | Aryl-Alkyne |

| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃ / BINAP | Aryl-Amine |

| Stille | Organostannane (e.g., Tributyl(vinyl)tin) | Pd(PPh₃)₄ | Aryl-Vinyl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ | Aryl-Alkene |

This table illustrates the potential scope of other cross-coupling reactions. Specific examples with this compound require further investigation.

Transformations of the Carboxyl Functional Group

The carboxyl group of this compound can undergo a variety of standard organic transformations, providing another avenue for derivatization.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive acyl chloride (using, for example, thionyl chloride) followed by reaction with an alcohol.

Amidation: Similar to esterification, amides can be formed by reacting the carboxylic acid with an amine. This is often facilitated by coupling reagents (e.g., DCC, EDC) or by converting the carboxylic acid to an acyl chloride before adding the amine.

Reduction: The carboxyl group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required for this transformation. The resulting benzyl (B1604629) alcohol derivative opens up further synthetic possibilities.

Decarboxylation: While generally difficult for benzoic acids, palladium-catalyzed decarboxylative C-H activation processes have been developed, suggesting potential for intramolecular cyclization reactions under specific catalytic conditions. nih.gov

These transformations are generally high-yielding and tolerant of the bromo and difluoromethyl substituents on the aromatic ring, making them reliable methods for modifying the molecule's structure and properties.

Formation of Esters, Amides, and Acid Chlorides

The carboxylic acid functional group is a versatile handle for the derivatization of this compound. Standard organic synthesis protocols can be employed to convert the carboxylic acid into a variety of functional derivatives, including esters, amides, and acid chlorides.

Esters: Esterification of benzoic acids is a common transformation. For a sterically hindered substrate like this compound, classic Fischer esterification (reaction with an alcohol under acidic catalysis) may be slow. More robust methods involve the initial conversion to a more reactive species, such as an acid chloride, followed by reaction with an alcohol. Alternatively, coupling agents can facilitate the direct reaction between the carboxylic acid and an alcohol.

Amides: Amide synthesis from carboxylic acids typically requires activation of the carboxyl group. This is often achieved by converting the carboxylic acid into an acid chloride or by using peptide coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate that is subsequently displaced by an amine to form the amide bond. A variety of coupling agents such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) are effective for this transformation. mdpi.com For example, a general procedure for forming amides from cinnamic acid derivatives involves the use of BOP and a tertiary amine base like triethylamine (B128534) (Et₃N) in a solvent such as dichloromethane (B109758) (CH₂Cl₂). mdpi.com

Acid Chlorides: The synthesis of an acid chloride from this compound can be accomplished using standard reagents that convert carboxylic acids to acyl chlorides. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, often used with a small amount of a catalyst like dimethylformamide (DMF). orgsyn.orgscribd.com Oxalyl chloride is another alternative. scribd.com The resulting 2-bromo-6-(difluoromethyl)benzoyl chloride is a highly reactive intermediate, serving as a precursor for the synthesis of corresponding esters and amides with high efficiency.

The table below summarizes common synthetic routes for these derivatizations.

| Derivative | General Reaction | Typical Reagents and Conditions |

|---|---|---|

| Esters | Carboxylic Acid + Alcohol → Ester + H₂O | 1. SOCl₂ or (COCl)₂, then R'OH 2. R'OH, H⁺ catalyst (e.g., H₂SO₄), heat 3. R'OH, Coupling Agent (e.g., DCC, EDC) |

| Amides | Carboxylic Acid + Amine → Amide + H₂O | 1. SOCl₂ or (COCl)₂, then R'R''NH 2. R'R''NH, Coupling Agent (e.g., BOP, HATU), Base (e.g., Et₃N, DIPEA) |

| Acid Chlorides | Carboxylic Acid → Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), often in a non-polar solvent like CH₂Cl₂ or Toluene. scribd.com |

Reductions to Benzylic Alcohols

The carboxylic acid group of this compound can be reduced to a primary benzylic alcohol, yielding (2-Bromo-6-(difluoromethyl)phenyl)methanol. This transformation requires potent reducing agents due to the stability of the carboxylic acid functional group.

Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes, such as BH₃·THF or BH₃·SMe₂. Lithium aluminum hydride is a powerful, non-selective reducing agent that readily converts carboxylic acids to alcohols. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Alternatively, borane offers a more selective option for the reduction of carboxylic acids in the presence of other reducible functional groups. The hydrogenation of benzoic acid to benzyl alcohol can also be achieved using heterogeneous catalysts under specific conditions. For instance, studies have shown that Pt/SnO₂ catalysts can facilitate this reduction with high selectivity under milder conditions (e.g., 190 °C and 30 bar H₂) than previously reported methods. qub.ac.uk While specific examples for this compound are not detailed in the literature, these established methods are generally applicable to substituted benzoic acids.

Reactivity and Stability of the Difluoromethyl Group

Investigations into Difluoromethyl Group Transformations

The difluoromethyl (CF₂H) group is generally considered to be chemically robust and stable under many reaction conditions, contributing to its value in medicinal chemistry. nih.gov It is significantly less prone to β-fluoride elimination compared to the trifluoromethyl (CF₃) group. rsc.org

However, recent research has demonstrated that the C-H bond of the difluoromethyl group can be activated. While the acidity of the Ar-CF₂H proton is low, deprotonation is achievable using strong bases. acs.org The combination of a Brønsted superbase with a weak Lewis acid can enable the deprotonation of Ar-CF₂H compounds, forming reactive Ar-CF₂⁻ synthons. acs.org These nucleophilic species can then react with a wide array of electrophiles, allowing for the construction of new carbon-carbon bonds at the difluoromethyl position. acs.org This represents a significant advancement, transforming the typically inert CF₂H group into a versatile functional handle for further molecular elaboration.

Radical reactions also provide a pathway for functionalization. The difluoromethyl radical (•CF₂H) can be generated from various precursors and participate in addition reactions. rsc.org The •CF₂H radical is considered to be more nucleophilic than the methyl radical (•CH₃) due to the electron-donating resonance effect of the fluorine atoms' lone pairs. rsc.org

Role of the Difluoromethyl Group in Aromatic Ring Reactivity

The difluoromethyl group exerts a significant electronic influence on the aromatic ring, which in turn affects the ring's reactivity, particularly in electrophilic aromatic substitution reactions.

The CF₂H group is a moderate electron-withdrawing group. nuph.edu.ua Its electron-withdrawing nature stems from the strong inductive effect (-I) of the two highly electronegative fluorine atoms. This effect is somewhat tempered compared to the trifluoromethyl (CF₃) group. Studies using ¹⁹F NMR have determined the Hammett constants for similar groups, showing that the CF₂H group acts as a moderate electron acceptor through both inductive and resonance effects. nuph.edu.ua

The electron-withdrawing character of the CF₂H group deactivates the aromatic ring towards electrophilic attack. In the case of this compound, the ring is further deactivated by the inductive effects of the bromo and carboxylic acid substituents. Both the bromo and difluoromethyl groups are ortho-, para-directing; however, the positions ortho and para to the bromine are sterically hindered or already substituted. The carboxylic acid group is a meta-director. The combination of these electronic effects and steric hindrance makes electrophilic aromatic substitution on this molecule challenging and highly regioselective if it occurs.

From a physicochemical perspective, the CF₂H group is often used as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. nih.govscienceopen.com It can act as a lipophilic hydrogen bond donor, a unique characteristic among fluorinated motifs. rsc.org This ability to engage in hydrogen bonding can influence molecular conformation and interactions with biological targets.

Despite a comprehensive search for experimental and predicted spectroscopic data for the chemical compound "this compound," no specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, or high-resolution mass spectrometry data could be located in publicly accessible scientific literature and chemical databases.

The CAS number for this compound is 1782342-72-6, and its molecular formula is C₈H₅BrF₂O₂. While information and spectroscopic data for structurally similar compounds, such as 2-bromobenzoic acid, 2,6-difluorobenzoic acid, and other substituted benzoic acids, are available, the specific analytical data required to detail the advanced spectroscopic characterization of this compound itself is not present in the searched resources.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections, including data tables and research findings, as the foundational spectroscopic data is not available.

Advanced Spectroscopic Characterization Methodologies in Academic Research

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Isotopic Pattern Analysis for Halogen Confirmation

Mass spectrometry provides a powerful tool for confirming the presence of halogen atoms within a molecule due to their characteristic isotopic patterns. Bromine, a key element in 2-Bromo-6-(difluoromethyl)benzoic acid, naturally exists as two stable isotopes, 79Br and 81Br, with near-equal abundance (approximately 50.5% and 49.5%, respectively). libretexts.orgcsbsju.edu This 1:1 isotopic ratio results in a distinctive pattern in the mass spectrum for any bromine-containing fragment. chemguide.co.uk

For a molecule like this compound, the molecular ion region will exhibit two peaks of almost equal intensity separated by two mass-to-charge units (m/z). These peaks correspond to the molecules containing 79Br and 81Br, and are designated as the M and M+2 peaks, respectively. libretexts.orgucalgary.ca The observation of this doublet, with its characteristic 1:1 intensity ratio, is a definitive confirmation of the presence of a single bromine atom in the molecular structure. csbsju.educhemguide.co.uk This technique is highly reliable for identifying the presence of bromine and chlorine in unknown compounds. libretexts.org

Table 1: Theoretical Isotopic Pattern for a Monobrominated Compound

| Ion | Isotope Composition | Theoretical Relative Intensity |

|---|---|---|

| M | C8H579BrF2O2 | ~100% |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Identification of Characteristic Functional Group Vibrations

The infrared and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its distinct functional moieties.

Carboxylic Acid Group (-COOH): This group gives rise to several prominent bands. A very broad O-H stretching vibration is typically observed in the range of 3300-2500 cm-1 in the IR spectrum, a result of strong hydrogen bonding between molecules. researchgate.netdocbrown.info The carbonyl (C=O) stretching vibration produces a very strong and sharp absorption band, typically between 1710-1680 cm-1 for aromatic carboxylic acids. researchgate.netlibretexts.org The C-O stretching and O-H bending vibrations are also observable in the fingerprint region. libretexts.org

Aromatic Ring (C=C and C-H bonds): The benzene (B151609) ring exhibits C-H stretching vibrations just above 3000 cm-1 (typically 3100-3000 cm-1). vscht.cz Aromatic C=C stretching vibrations appear as a pair of sharp bands in the 1600-1585 cm-1 and 1500-1400 cm-1 regions. libretexts.orgvscht.cz

Difluoromethyl Group (-CHF2): The C-F bonds in the difluoromethyl group are expected to produce strong absorption bands in the IR spectrum due to the high electronegativity of fluorine. The C-F stretching vibrations typically occur in the region of 1100-1000 cm-1. researchgate.netrsc.org

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the IR spectrum, typically between 600 and 500 cm-1. This absorption is often weak to medium in intensity.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | IR | 3300 - 2500 | Broad, Strong |

| Aromatic | C-H stretch | IR, Raman | 3100 - 3000 | Medium |

| Carboxylic Acid | C=O stretch | IR, Raman | 1710 - 1680 | Strong |

| Aromatic | C=C stretch | IR, Raman | 1600 - 1450 | Medium to Strong, Sharp |

| Difluoromethyl | C-F stretch | IR | 1100 - 1000 | Strong |

X-ray Crystallography for Solid-State Structural Analysis

While specific crystallographic data for this compound is not available in the reviewed literature, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

For analogous compounds, such as 2-bromobenzoic acid, X-ray diffraction studies have provided detailed structural information. researchgate.netnih.gov These studies reveal that in the solid state, carboxylic acids often form hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds. researchgate.netnih.gov The analysis of 2-bromobenzoic acid shows the carboxy group is twisted out of the plane of the benzene ring. researchgate.net

A crystallographic study of this compound would precisely determine parameters such as:

The crystal system and space group.

The exact bond lengths and angles of all atoms.

The dihedral angle between the carboxylic acid group and the aromatic ring.

Intermolecular interactions, including hydrogen bonding and potential halogen bonding involving the bromine atom.

Such data is invaluable for understanding the molecule's conformation and the nature of its non-covalent interactions, which influence its physical properties.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations offer a microscopic view of molecules, predicting their geometries, stabilities, and electronic characteristics without the need for empirical data.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-bromo-6-(difluoromethyl)benzoic acid, DFT calculations, often using a basis set like 6-311++G(d,p), would be employed to determine bond lengths, bond angles, and dihedral angles. vjst.vn

Conformational analysis is crucial for understanding the spatial arrangement of the flexible carboxylic acid and difluoromethyl groups. It is expected that the molecule would exhibit different conformers due to the rotation around the C-C and C-O single bonds. The relative energies of these conformers can be calculated to identify the most stable (lowest energy) conformation. For similar molecules like 2-fluorobenzoic acid, DFT calculations have identified multiple conformers, with their stability influenced by intramolecular interactions. nih.gov The presence of the bulky bromine atom and the difluoromethyl group ortho to the carboxylic acid would likely impose significant steric constraints, influencing the preferred orientation of these groups relative to the benzene (B151609) ring.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

| Parameter | Predicted Value (Å or °) |

| C-Br Bond Length | ~1.90 |

| C-COOH Bond Angle | ~120 |

| O-C=O Bond Angle | ~123 |

| C-CF2H Bond Length | ~1.50 |

| Dihedral Angle (Br-C-C-C) | Variable (Conformer Dependent) |

| Dihedral Angle (C-C-C=O) | Variable (Conformer Dependent) |

Note: This table is illustrative and based on general values for similar structures. Actual values would require specific DFT calculations for this compound.

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule govern its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. vjst.vn

For this compound, the electron-withdrawing nature of the bromine, difluoromethyl, and carboxylic acid groups would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzoic acid. This generally leads to increased electrophilicity.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution. vjst.vn The MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the acidic hydrogen and potentially the hydrogens of the difluoromethyl group, indicating regions for nucleophilic attack.

Table 2: Predicted Electronic Properties for this compound

| Property | Predicted Outcome |

| HOMO Energy | Relatively Low |

| LUMO Energy | Relatively Low |

| HOMO-LUMO Gap | Moderate to Large |

| Electron Density | High on Carboxylic Oxygens |

| Molecular Dipole Moment | Non-zero, influenced by substituent orientation |

Note: This table is illustrative. Specific values would require dedicated quantum chemical calculations.

Mechanistic Pathway Elucidation for Synthetic Transformations

Computational chemistry can be used to model the step-by-step process of a chemical reaction, providing insights that are difficult to obtain experimentally.

Transition State Characterization in Reaction Mechanisms

When this compound undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Computational methods can locate and characterize the geometry and energy of these transition states. This information is vital for understanding the reaction's feasibility, rate, and mechanism. For instance, in a nucleophilic aromatic substitution reaction, calculations could model the formation of the Meisenheimer complex as an intermediate or transition state.

Computational Prediction of Regioselectivity and Yields

Computational modeling can help predict the outcome of reactions where multiple products are possible (regioselectivity). By calculating the activation energies for the different pathways leading to various products, chemists can predict which product is more likely to form. The lower the activation energy, the faster the reaction and, typically, the higher the yield of that product. For reactions involving the benzene ring of this compound, such as further electrophilic substitution, calculations could predict the most likely position of attack by analyzing the charge distribution and stability of the potential intermediates.

Investigations into Intramolecular Interactions Involving the Difluoromethyl Group

The difluoromethyl group (-CHF2) can participate in unique intramolecular interactions. Hydrogen bonding is a critical factor in determining molecular conformation and properties. vjst.vn While the C-F bond is a poor hydrogen bond acceptor, the hydrogen atom in the -CHF2 group can act as a weak hydrogen bond donor.

In this compound, there is potential for an intramolecular hydrogen bond between the hydrogen of the -CHF2 group and an oxygen atom of the adjacent carboxylic acid group, or between the carboxylic acid's hydroxyl hydrogen and a fluorine atom. Studies on similar fluorinated molecules have shown that such intramolecular O-H···F or C-H···O interactions can significantly influence the stability of certain conformers. nih.gov Computational techniques like Natural Bond Orbital (NBO) analysis can be used to identify and quantify the strength of these weak interactions. vjst.vn The presence and strength of such an interaction would depend on the specific geometry of the lowest-energy conformer.

Studies on Intramolecular Hydrogen Bonding Capabilities

The presence of a carboxylic acid group positioned between two ortho substituents, a bromine atom and a difluoromethyl group, creates a sterically crowded environment that significantly influences its orientation and hydrogen bonding capabilities. In many ortho-substituted benzoic acids, intramolecular hydrogen bonds are a key feature stabilizing the molecular structure.

Theoretical studies on analogous compounds, such as 2-halobenzoic acids, have demonstrated the potential for various intramolecular interactions. For instance, in 2-fluorobenzoic acid and 2-chlorobenzoic acid, computational models have predicted the existence of multiple conformers. nih.gov Some of these conformations are stabilized by an intramolecular hydrogen bond between the carboxylic proton and the ortho-halogen, though this interaction is generally considered weak in the case of halogens. stackexchange.com

For this compound, it is hypothesized that the carboxylic acid group will be forced out of the plane of the benzene ring due to the steric hindrance imposed by the bulky bromine and difluoromethyl groups. This non-planar conformation is a common feature in di-ortho-substituted benzoic acids and has been computationally shown to reduce cross-conjugation between the carboxylic group and the aromatic ring. nih.gov

While a direct hydrogen bond between the carboxylic proton and the bromine atom is possible, another significant intramolecular interaction is anticipated with the difluoromethyl group. The fluorine atoms of the difluoromethyl group can act as hydrogen bond acceptors. Computational studies on other fluorinated organic molecules have highlighted the capacity of organic fluorine to participate in hydrogen bonding. Therefore, it is plausible that a C-F···H-O intramolecular hydrogen bond could exist, contributing to the conformational stability of the molecule. The relative strength of this interaction compared to a potential C-Br···H-O bond would depend on the specific geometry and electronic environment, which could be resolved through detailed density functional theory (DFT) calculations.

The interplay of these potential intramolecular hydrogen bonds is a subject of interest for theoretical chemists. The competition between the bromine and the difluoromethyl group for hydrogen bonding with the carboxylic acid proton would dictate the preferred conformation of the molecule in the gas phase and in non-polar solvents.

Theoretical Studies on Structure-Reactivity Relationships in Benzoic Acid Derivatives

The reactivity of benzoic acid derivatives is intricately linked to their molecular structure, particularly the nature and position of substituents on the aromatic ring. Theoretical studies, often employing DFT and other quantum chemical methods, have been instrumental in deconstructing the various factors that influence reactivity, such as acidity (pKa).

For this compound, the structure-reactivity relationship is primarily dictated by the combined electronic and steric effects of the ortho-substituents. The "ortho effect" in benzoic acids, which refers to the anomalously high acidity of many ortho-substituted derivatives, is a well-documented phenomenon. quora.comrsc.org This effect is a composite of several factors, including:

Inductive Effects : Both the bromine atom and the difluoromethyl group are electron-withdrawing. This inductive effect (-I) stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity of the benzoic acid. mdpi.com

Resonance Effects : The bromine atom can exhibit a +M (mesomeric) effect, donating electron density to the ring, which would be a destabilizing influence on the carboxylate anion. However, in di-ortho-substituted systems, steric hindrance often forces the carboxylic group out of the plane of the ring, inhibiting resonance. rsc.org

Steric Inhibition of Resonance : As mentioned, the bulky ortho groups in this compound are expected to cause the carboxyl group to twist out of the benzene ring's plane. This steric inhibition of resonance reduces the electronic communication between the carboxyl group and the aromatic ring. rsc.org This effect can increase acidity by preventing the destabilizing resonance donation from the ring to the carboxylate group.

Intramolecular Hydrogen Bonding : As discussed in the previous section, intramolecular hydrogen bonding can stabilize the carboxylate anion, thus increasing acidity. rsc.org

Computational studies on various substituted benzoic acids have allowed for the quantification of these effects. For example, calculations of gas-phase acidities can isolate the intrinsic molecular properties from solvent effects. nih.govresearchgate.net Theoretical models can predict changes in geometric parameters (bond lengths, angles) and electronic properties (atomic charges, electrostatic potential) upon deprotonation, providing a detailed picture of how the substituents influence the stability of the conjugate base.

The following table summarizes the expected effects of the substituents on the acidity of this compound, based on general principles established through computational studies of related molecules.

| Effect | Bromine (at C2) | Difluoromethyl (at C6) | Combined Influence on Acidity |

| Inductive Effect (-I) | Electron-withdrawing | Strongly electron-withdrawing | Increases acidity by stabilizing the carboxylate anion. |

| Resonance Effect (+M) | Electron-donating | Negligible | Potentially decreases acidity, but likely diminished by steric hindrance. |

| Steric Hindrance | High | High | Forces the carboxyl group out of plane, leading to steric inhibition of resonance, which generally increases acidity. |

| Intramolecular H-Bonding | Possible weak interaction with the carboxylate. | Possible interaction with the carboxylate. | Stabilization of the conjugate base, leading to increased acidity. |

Further computational investigations could involve creating models to predict the pKa of this compound. Such studies would typically involve calculating the Gibbs free energy of dissociation in a solvent continuum model. By comparing the calculated values with experimental data for a series of related benzoic acids, a reliable prediction for the target molecule can be achieved.

Application of 2 Bromo 6 Difluoromethyl Benzoic Acid As a Building Block in Organic Synthesis

Synthesis of Complex Aromatic Systems and Heterocycles

The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a difluoromethyl group—on the aromatic ring of 2-bromo-6-(difluoromethyl)benzoic acid provides multiple reaction sites for synthetic transformations. This multi-functionality is key to its utility in synthesizing complex aromatic and heterocyclic structures.

This compound serves as a versatile starting material for a range of more elaborate benzoic acid derivatives. The bromine atom can be readily transformed through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for creating libraries of compounds with diverse functionalities.

For instance, the palladium-catalyzed Suzuki coupling of a bromo-substituted benzoic acid with an arylboronic acid can yield a biaryl system. The difluoromethyl group, being a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and the properties of the resulting products.

Table 1: Examples of Functionalized Benzoic Acid Derivatives Synthesized from Related Bromo-Benzoic Acids

| Starting Material | Reagents and Conditions | Product | Application Area |

| 2,5-Dibromobenzoic acid | Aniline, Catalyst, 403 K | 5-Bromo-2-(phenylamino)benzoic acid | Precursor for anti-inflammatory agents nih.gov |

| 2-Bromo-4-fluorobenzoic acid | Aniline, Cu catalyst, 403 K | 4-Fluoro-2-(phenylamino)benzoic acid | Synthesis of non-steroidal anti-inflammatory drugs researchgate.net |

| 2-Bromobenzoic acids | Nitrogen-containing compounds | Tri- and tetracyclic isoindolinones, benzolactams | Construction of nitrogen heterocycles researchgate.net |

This table illustrates transformations of similar bromo-benzoic acids, suggesting potential parallel applications for this compound.

The carboxylic acid group can be converted into other functional groups such as esters, amides, or acid chlorides, further expanding the synthetic possibilities. For example, conversion to an acid chloride would facilitate Friedel-Crafts acylation reactions to form complex ketones.

The strategic positioning of the bromo and carboxylic acid groups in this compound makes it a suitable precursor for the synthesis of polycyclic aromatic compounds. Intramolecular cyclization reactions are a key strategy in this regard. For example, after coupling a suitable partner at the bromine position, the carboxylic acid group can participate in a cyclization to form a new ring.

While direct examples involving this compound are not prevalent in the literature, the general strategy is well-established for related 2-bromobenzoic acids. researchgate.net These are used as building blocks to couple with nitrogen-containing compounds, followed by aryl radical cyclizations to prepare polycyclic systems like isoindolinones and benzolactams. researchgate.net The difluoromethyl group would be expected to influence the electronic properties and potentially the biological activity of the resulting polycyclic systems.

Role in the Synthesis of Diverse Organic Molecules

Beyond the synthesis of complex aromatics and heterocycles, this compound is a key precursor for advanced chemical intermediates that are themselves valuable in multi-step synthetic sequences.

The unique combination of functional groups in this compound makes it an ideal starting point for intermediates that are not readily accessible by other routes. For example, the bromine atom can be replaced with other functional groups through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by other substituents. More commonly, it is used in metal-catalyzed cross-coupling reactions.

The difluoromethyl group is of particular interest in medicinal chemistry as it is often used as a bioisostere for a hydroxyl or thiol group, and it can improve metabolic stability and membrane permeability of drug candidates. nih.gov Therefore, intermediates containing this group are highly sought after.

Table 2: Potential Transformations of this compound to Advanced Intermediates

| Transformation | Reagents | Product Type | Potential Application |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl-2-carboxylic acid | Pharmaceuticals, Materials Science |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Alkynylbenzoic acid | Organic electronics, Heterocycle synthesis |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 2-Aminobenzoic acid derivative | Agrochemicals, Dyes |

| Esterification | Alcohol, Acid catalyst | Benzoic acid ester | Fine chemicals, Fragrances |

| Amidation | Amine, Coupling agent | Benzamide | Active pharmaceutical ingredients |

This table outlines plausible synthetic transformations based on the known reactivity of the functional groups present in the target molecule.

Enabling New Reaction Discoveries and Method Development

The unique structural and electronic properties of this compound can also drive the development of new synthetic methodologies. The steric hindrance provided by the ortho-bromo and difluoromethyl groups can lead to unusual reactivity or selectivity in known reactions.

Furthermore, the presence of the difluoromethyl group can be exploited in the development of novel difluoromethylation reactions. While the direct use of this compound in developing new reactions is not yet widely reported, the broader class of molecules containing difluoromethyl groups is an active area of research. nih.gov For instance, methods for the direct C-H difluoromethylation of heterocycles are being developed, highlighting the importance of this functional group in modern organic chemistry. nih.gov The availability of building blocks like this compound is crucial for such research, as it provides a platform to test and refine new synthetic methods.

Future Research Directions and Unresolved Challenges

Development of Greener and More Sustainable Synthetic Routes

The current multi-step syntheses for fluorinated benzoic acids often involve harsh reagents and generate significant waste. google.com A primary challenge is the development of more environmentally benign processes. Future work in this area could explore several promising avenues:

Biocatalysis : The use of microorganisms or isolated enzymes offers a sustainable alternative for chemical transformations. Research has shown that fungi like Cunninghamella elegans can efficiently reduce substituted benzoic acids to their corresponding benzyl (B1604629) alcohols, while bacteria such as Streptomyces sp. can convert them into benzamides. tandfonline.com Applying these or engineered microorganisms to 2-Bromo-6-(difluoromethyl)benzoic acid could provide green pathways to valuable derivatives.

C-H Activation/Fluorination : Instead of pre-functionalized starting materials, direct C-H fluorination represents a more atom-economical and sustainable strategy. researchgate.net Developing catalytic systems that can selectively install the difluoromethyl group onto a 2-bromobenzoic acid scaffold would streamline the synthesis significantly.

Alternative Solvents and Reagents : Research into replacing traditional hazardous solvents and brominating agents, such as Br2 in oleum, is crucial. mdpi.com Exploring greener solvents and newer, less corrosive halogenating agents like 1,3-dibromoisocyanuric acid in milder conditions could reduce the environmental impact of the synthesis. mdpi.com

| Sustainable Strategy | Potential Application to Target Compound | Key Advantage |

| Biotransformation | Conversion of the carboxylic acid to amides or alcohols using whole-cell catalysts. tandfonline.com | Reduced waste, mild reaction conditions, high selectivity. |

| Direct C-H Difluoromethylation | Introduction of the CHF2 group onto a 2-bromobenzoic acid precursor in a single step. | Increased atom economy, shorter synthetic route. researchgate.net |

| Green Bromination | Use of solid, safer brominating agents and recyclable solvents for the bromination step. | Enhanced safety, reduced environmental impact. mdpi.com |

Chemo- and Regioselective Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful tool for rapidly creating analogues of complex molecules. nih.gov For this compound, the presence of multiple reactive sites—the C-Br bond, the C-H bonds on the aromatic ring, the carboxylic acid, and the C-H bond of the difluoromethyl group—presents both an opportunity and a challenge for selectivity.

Future research will likely focus on developing methods to selectively target one site in the presence of others. acs.org Key strategies include:

C-Br Functionalization : Leveraging the bromo substituent for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is a well-established but improvable field. The challenge is to perform these couplings without affecting the other functional groups.

Aromatic C-H Functionalization : Directing C-H activation to one of the three available positions on the benzene (B151609) ring is a significant hurdle. nih.gov Modern electrophilic aromatic substitution (SEAr) reactions using novel reagents could offer unparalleled site-selectivity. acs.org

Difluoromethyl Group Reactivity : The highly polarized C-H bond in the CF2H group can act as a lipophilic hydrogen bond donor, potentially directing intermolecular interactions or serving as a handle for functionalization. researchgate.net

Tandem Reactions : A promising approach involves a sequence of reactions, such as a C-H fluorination followed by a nucleophilic aromatic substitution (SNAr) of the newly installed fluoride, to access a wide range of derivatives under mild conditions. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers substantial advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, and greater scalability. amt.uktcichemicals.com Integrating the synthesis and functionalization of this compound with flow platforms is a key direction for future development.

Unresolved challenges include adapting traditionally difficult or hazardous reactions to continuous-flow setups.

Hazardous Reactions : Halogenation and nitration reactions, which are often highly exothermic, can be performed more safely and with greater control in flow reactors. amt.ukrsc.org

Photochemistry in Flow : Photochemical reactions, such as those used to generate radicals for functionalization, benefit from the consistent light penetration and controlled exposure times in flow systems. vapourtec.com

Automated Synthesis : Coupling flow reactors with automated platforms can enable high-throughput screening of reaction conditions and rapid library synthesis for drug discovery. researchgate.net A notable future direction is the use of flow microreactors for challenging transformations, such as the defluorinative functionalization of trifluoromethyl compounds into difluoromethyl compounds, which allows for precise control over highly reactive intermediates like the difluoromethyl anion. nih.gov

Exploration of Novel Reactivity and Catalytic Systems

Moving beyond established transformations requires exploring new modes of reactivity and catalysis. For this compound, this could unlock unprecedented molecular architectures.

Photoredox Catalysis : This approach can generate radical species under mild conditions, enabling novel functionalizations. For instance, photocatalysis can be used to generate fluorinated radicals from precursors like fluorinated benzoates for addition to alkenes. acs.org Applying similar logic could allow the difluoromethyl group to participate in radical-mediated transformations.

Organocatalysis : The use of small organic molecules as catalysts offers an alternative to transition metals. The development of organosuperbases has enabled the direct deprotonation of α,α-difluoromethyl ketones, generating difluoroenolates for further reaction. researchgate.net Exploring similar strategies for the CHF2 group on the aromatic ring is a challenging but potentially rewarding goal.

Copper-Catalyzed Difluoromethylation : While often used to install a CF2H group, copper-based catalytic systems could also be explored for functionalizing the C-Br bond of the target molecule. rsc.orgrsc.org Developing catalysts that are tolerant of the existing difluoromethyl and carboxylic acid groups is a key challenge.

| Catalytic System | Potential Transformation | Novelty |

| Photoredox Catalysis | C-H functionalization via radical intermediates or novel cross-couplings. researchgate.net | Mild conditions, unique reactivity pathways. |

| Organosuperbases | Deprotonation of the CHF2 group to generate a nucleophilic species. researchgate.net | Metal-free activation of the difluoromethyl group. |

| Biocatalysis | Enantioselective transformations or functionalization at unactivated positions. tandfonline.com | High selectivity, sustainable approach. |

| Copper Catalysis | Cross-coupling reactions at the C-Br position with novel partners. rsc.org | Potentially different reactivity and selectivity compared to palladium. |

Computational-Guided Design of New Transformations

As synthetic challenges become more complex, computational chemistry is an increasingly vital tool for predicting outcomes and guiding experimental design. For this compound, computational methods can accelerate progress in several areas.

Mechanism Elucidation : Density Functional Theory (DFT) calculations can be used to understand complex reaction mechanisms, as demonstrated in studies of unusual fluorination pathways. researchgate.net This insight can help optimize reaction conditions and catalyst design.

Predicting Regioselectivity : When attempting late-stage C-H functionalization, computational models can predict the most likely site of reaction based on the electronic and steric properties of the substrate, saving significant experimental effort.

Catalyst Design : In silico screening of catalyst-substrate interactions can guide the development of new ligands or catalytic systems tailored for specific transformations of the target molecule, such as achieving selective cross-coupling at the C-Br bond without side reactions.

By pursuing these future research directions, the scientific community can overcome the existing challenges and unlock the full potential of this compound as a versatile building block for creating next-generation pharmaceuticals and advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-6-(difluoromethyl)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis often involves bromination of precursor molecules like toluic acid derivatives. For example, brominating agents (e.g., NBS or Br₂) in sulfuric acid under controlled temperatures (60–80°C) can achieve yields >90% with high purity (93–99%) . Flow chemistry using photochemical bromination followed by hydrolysis is an emerging alternative, avoiding toxic solvents like CCl₄ and improving scalability . Key factors include solvent choice (aqueous H₂SO₄ vs. organic solvents), catalyst selection (acidic vs. metal-free conditions), and post-reaction purification (recrystallization or column chromatography).

Q. How can NMR and LC-MS be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts. The difluoromethyl group (-CF₂H) shows distinct splitting patterns (e.g., triplet for -CF₂H in ¹H NMR), while bromine’s electronegativity deshields adjacent protons .

- 19F NMR : Confirms the presence and environment of fluorine atoms, with shifts typically between -110 to -120 ppm for -CF₂H groups .

- LC-MS : Validates molecular weight (expected [M-H]⁻ peak at m/z 263) and detects impurities (e.g., debrominated byproducts). High-resolution MS can distinguish isotopic patterns for bromine (¹⁸¹Br/⁷⁹Br) .

Advanced Research Questions

Q. How does the position of the difluoromethyl and bromine substituents affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Steric and electronic effects dominate. The ortho-bromine increases steric hindrance, reducing accessibility for Suzuki-Miyaura coupling, while the meta-difluoromethyl group enhances electron-withdrawing effects, stabilizing transition states. Computational modeling (DFT) can predict reactivity trends, and experimental validation via kinetic studies (e.g., monitoring Pd-catalyzed reactions) is critical . For example, replacing bromine with iodine may improve coupling efficiency but requires re-optimization of ligands (e.g., XPhos vs. SPhos) .

Q. What strategies resolve contradictory data in biological assays involving this compound derivatives?

- Methodological Answer : Contradictions often arise from off-target effects or variable metabolic stability. Solutions include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ consistency across replicates.

- Isotopic Labeling : Use ¹⁸O or deuterated analogs to track metabolic degradation pathways .

- Structural Analog Testing : Compare activity of positional isomers (e.g., 2-bromo-4-(difluoromethyl)benzoic acid) to isolate substituent-specific effects .

Q. How does the difluoromethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

- Methodological Answer : Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation. In vitro assays (e.g., microsomal stability tests) show >50% parent compound retention after 1 hour for fluorinated derivatives vs. <20% for non-fluorinated analogs. The -CF₂H group also improves membrane permeability (logP ~2.5 vs. ~3.2 for -CH₃), measured via PAMPA assays .

Safety and Handling

Q. What precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal. Halogenated waste must be segregated and processed via approved incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.